7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1359176-17-2 |
|---|---|
Formule moléculaire |
C28H26N4O4 |
Poids moléculaire |
482.54 |
Nom IUPAC |
3-(3-phenylpropyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-18(2)35-22-13-10-20(11-14-22)25-30-26(36-31-25)21-12-15-23-24(17-21)29-28(34)32(27(23)33)16-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18H,6,9,16H2,1-2H3,(H,29,34) |
Clé InChI |
AASFJKHJMUMAOP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of quinazoline-dione and oxadiazole precursors. Key steps include:
- Coupling Reactions : Use of nucleophilic substitution or condensation to attach the oxadiazole moiety to the quinazoline core.
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency due to their ability to stabilize intermediates .
- Base Catalysis : Sodium hydride or potassium carbonate facilitates deprotonation and accelerates coupling reactions .
- Purification : Column chromatography or recrystallization in ethanol/methanol is critical for isolating high-purity products .
Critical Parameters : Reaction temperature (60–100°C), stoichiometric ratios (1:1.2 for nucleophilic reagents), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How should researchers characterize the molecular structure of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and regiochemistry. For example, the oxadiazole proton environment appears as distinct singlet(s) in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns, especially for bromine/fluorine substituents in analogs .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of carbonyl groups in the quinazoline-dione core .
- HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are appropriate for preliminary biological activity screening?
Methodological Answer: Initial screening should focus on target-agnostic assays:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Anticancer Potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, measuring activity reduction at varying compound concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or halogen groups) to assess effects on potency .
- Bioisosteric Replacement : Substitute the oxadiazole ring with triazole or thiadiazole to evaluate target selectivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
- In Vivo Correlation : Compare in vitro IC₅₀ values with in vivo efficacy in rodent models to prioritize lead candidates .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., RPMI-1640 media, 48-hour incubation) .
- Stability Testing : Evaluate compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out degradation artifacts .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., apoptosis flow cytometry alongside MTT assays) .
Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?
Methodological Answer:
- Solubility Limitations : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility for in vivo administration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxadiazole ring cleavage) and guide structural stabilization .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction, informing dose adjustments for efficacy .
Q. How can computational modeling predict target interactions and guide experimental design?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., EGFR, PARP), prioritizing poses with strong binding energies (<-8 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., π-π stacking with phenylpropyl groups) .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability or CYP450 inhibition, reducing late-stage attrition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
